trans-Dibromotetrakis(pyridine)rhodium bromide
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Overview
Description
trans-Dibromotetrakis(pyridine)rhodium bromide: is a coordination complex with the molecular formula C20H20Br3N4Rh It is known for its unique structure, where a rhodium center is coordinated by four pyridine ligands and two bromide ions in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Dibromotetrakis(pyridine)rhodium bromide typically involves the reaction of rhodium(III) bromide hydrate with pyridine in an appropriate solvent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: trans-Dibromotetrakis(pyridine)rhodium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: Where one or more pyridine ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form complexes with other molecules or ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new rhodium complexes with different ligands, while redox reactions can result in changes to the oxidation state of the rhodium center.
Scientific Research Applications
trans-Dibromotetrakis(pyridine)rhodium bromide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules.
Nanotechnology: It is involved in the preparation of rhodium nanoparticles, which have applications in electronics and catalysis.
Mechanism of Action
The mechanism by which trans-Dibromotetrakis(pyridine)rhodium bromide exerts its effects depends on the specific application. In catalysis, the rhodium center often acts as the active site, facilitating the transformation of substrates through coordination and activation. In biological applications, the compound can interact with DNA or proteins, potentially disrupting cellular processes and leading to anticancer effects.
Comparison with Similar Compounds
trans-Dichlorotetrakis(pyridine)rhodium chloride: Similar structure but with chloride ligands instead of bromide.
trans-Dibromotetrakis(amine)rhodium bromide: Similar structure but with amine ligands instead of pyridine.
trans-Dibromotetrakis(phosphine)rhodium bromide: Similar structure but with phosphine ligands instead of pyridine.
Uniqueness: trans-Dibromotetrakis(pyridine)rhodium bromide is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of pyridine ligands provides distinct electronic and steric properties compared to other similar compounds, making it particularly useful in certain catalytic and biological applications.
Properties
CAS No. |
14267-74-4 |
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Molecular Formula |
C20H20Br3N4Rh |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
pyridine;rhodium(3+);tribromide |
InChI |
InChI=1S/4C5H5N.3BrH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChI Key |
CUUWUTGOYVZVBA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Br-].[Br-].[Br-].[Rh+3] |
Origin of Product |
United States |
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